REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:13]([NH2:15])=[O:14])=[N:4][C:5]([C:9](O)([CH3:11])[CH3:10])=[C:6]([Cl:8])[N:7]=1.N1C=CC=CC=1.S(Cl)(C)(=O)=O.[H][H]>[Pd].C1COCC1.C(O)C>[Cl:1][C:2]1[C:3]([C:13]([NH2:15])=[O:14])=[N:4][C:5]([CH:9]([CH3:11])[CH3:10])=[C:6]([Cl:8])[N:7]=1
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(N1)Cl)C(C)(C)O)C(=O)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.45 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under ice cooling
|
Type
|
DISTILLATION
|
Details
|
pyridine was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was partitioned
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with 10% aqueous citric acid, saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to give a light brown syrup
|
Type
|
FILTRATION
|
Details
|
After filtration through celite
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent; chloroform:methanol=100:0 to 40:1)
|
Type
|
WASH
|
Details
|
The resulting crude product was washed with diisopropyl ether
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(N1)Cl)C(C)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 632 mg | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |